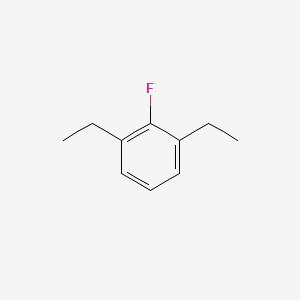

1,3-Diethyl-2-fluorobenzene

Description

Structure

2D Structure

3D Structure

Propriétés

Numéro CAS |

84604-67-1 |

|---|---|

Formule moléculaire |

C10H13F |

Poids moléculaire |

152.21 g/mol |

Nom IUPAC |

1,3-diethyl-2-fluorobenzene |

InChI |

InChI=1S/C10H13F/c1-3-8-6-5-7-9(4-2)10(8)11/h5-7H,3-4H2,1-2H3 |

Clé InChI |

BJINCTYPVIJQPO-UHFFFAOYSA-N |

SMILES canonique |

CCC1=C(C(=CC=C1)CC)F |

Origine du produit |

United States |

Advanced Synthetic Methodologies for 1,3 Diethyl 2 Fluorobenzene and Its Analogs

Strategies for Fluorination of Aromatic Precursors

The introduction of a fluorine atom onto an aromatic ring can be achieved through several distinct methodologies. The choice of strategy often depends on the nature of the starting material, desired regioselectivity, and scalability. For the synthesis of 1,3-Diethyl-2-fluorobenzene, the precursor is typically 1,3-diethylbenzene (B91504) or a pre-functionalized analog such as 2,6-diethylaniline (B152787).

Electrophilic Fluorination Approaches

Direct fluorination of an aromatic C-H bond using an electrophilic fluorine source ("F+") is a primary method for synthesizing aryl fluorides. wikipedia.org These reagents contain a highly polarized bond, typically N-F, which delivers the electrophilic fluorine. wikipedia.org For the synthesis of this compound, the starting material would be 1,3-diethylbenzene. The two ethyl groups are ortho-, para-directing activators, directing the incoming electrophile to the 2-, 4-, and 6-positions. The 2-position is sterically hindered, but electronically activated by both alkyl groups.

Common electrophilic fluorinating agents include N-fluorobenzenesulfonimide (NFSI) and Selectfluor® (F-TEDA-BF4). wikipedia.orgmdpi.com The mechanism is thought to proceed via an SN2 or a single-electron transfer (SET) pathway, although the exact mechanism can be controversial and substrate-dependent. wikipedia.org Trifluoromethanesulfonic acid has been shown to be an effective solvent for promoting the direct fluorination of aromatics with elemental fluorine. rsc.org For instance, fluorobenzene (B45895) itself can be fluorinated to a mixture of 1,4- and 1,2-difluorobenzene. rsc.org While direct fluorination of 1,3-diethylbenzene is plausible, achieving high regioselectivity for the sterically hindered 2-position over the 4- and 6-positions can be challenging.

| Reagent Class | Example Reagent | Typical Conditions |

| N-F Reagents | Selectfluor®, NFSI | Acetonitrile, room temperature or mild heating |

| Elemental Fluorine | F₂ diluted with N₂ | Specialized solvents (e.g., CFCl₃–CF₃SO₃H) |

Halogen Exchange Fluorination Techniques

Halogen exchange (Halex) fluorination is a powerful method for introducing fluorine, particularly in industrial settings. wikipedia.org This nucleophilic substitution reaction involves treating an aryl chloride or bromide with a fluoride (B91410) salt, such as potassium fluoride (KF) or cesium fluoride (CsF), at elevated temperatures. wikipedia.orgthieme-connect.de The reaction is typically performed in a polar aprotic solvent like dimethylsulfoxide (DMSO) or dimethylformamide (DMF). wikipedia.org

For the synthesis of this compound, this pathway would require a precursor like 1,3-diethyl-2-chlorobenzene or 1,3-diethyl-2-bromobenzene. The Halex process is most efficient when the aromatic ring is activated by electron-withdrawing groups positioned ortho or para to the leaving group. wikipedia.org Since 1,3-diethylbenzene contains electron-donating alkyl groups, forcing this substitution requires harsh conditions and may not be as efficient as other methods. A variety of fluorinating agents can be used for halogen exchange, including alkali metal fluorides and silver fluorides. thieme-connect.degoogle.com

| Fluoride Source | Typical Solvent | Temperature Range (°C) |

| Potassium Fluoride (KF) | DMSO, DMF, Sulfolane | 150-250 |

| Cesium Fluoride (CsF) | DMF, NMP | 100-200 |

| Tetrabutylammonium Fluoride (TBAF) | THF, Dioxane | Room Temperature to 100 |

Diazotization-Based Fluorination Protocols

The Balz-Schiemann reaction is a classic and reliable method for introducing fluorine into an aromatic ring. wikipedia.org This process involves the diazotization of a primary aromatic amine, followed by thermal or photochemical decomposition of the resulting diazonium salt in the presence of a fluoride source. wikipedia.orgbyjus.com The precursor for this compound via this route is 2,6-diethylaniline.

The process begins with the treatment of the amine with nitrous acid (generated in situ from NaNO₂ and a strong acid) to form the diazonium salt. byjus.com This is followed by the addition of fluoroboric acid (HBF₄) or its salts to precipitate the diazonium tetrafluoroborate intermediate. wikipedia.orgbyjus.com Gentle heating of this isolated salt then yields the desired aryl fluoride, along with nitrogen gas and boron trifluoride. wikipedia.org While this is a two-step process involving the isolation of the diazonium salt, it often provides high yields and excellent regioselectivity, as the position of the fluorine is determined by the starting amine. nih.govacs.org Innovations in this method include the use of other counterions like hexafluorophosphates (PF₆⁻) and conducting the reaction in ionic liquids to improve safety and yields. wikipedia.orgresearchgate.net Diazotization can also be performed in anhydrous hydrogen fluoride, which serves as both the solvent and the fluoride source. thieme-connect.de

| Step | Reagents | Intermediate/Product |

| 1. Diazotization | 2,6-diethylaniline, NaNO₂, HCl | 2,6-diethyldiazonium chloride |

| 2. Anion Exchange | HBF₄ or NaBF₄ | 2,6-diethyldiazonium tetrafluoroborate |

| 3. Decomposition | Heat (Δ) | This compound |

Targeted Functionalization and Derivatization

Once this compound is synthesized, its aromatic ring can be further functionalized. The directing effects of the existing substituents—two activating ethyl groups and one deactivating but ortho-, para-directing fluorine atom—govern the regioselectivity of subsequent reactions.

Regioselective Alkylation and Acylation Strategies

Friedel-Crafts alkylation and acylation are fundamental reactions for forming new carbon-carbon bonds on aromatic rings. masterorganicchemistry.com In this compound, the substituents direct incoming electrophiles. The fluorine atom directs ortho and para (to C3 and C5, and C6 respectively). The ethyl group at C1 directs ortho and para (to C2 and C6, and C4 respectively). The ethyl group at C3 directs ortho and para (to C2 and C4, and C6 respectively).

Considering the combined directing effects:

Position 4: Activated (para to C1-ethyl, ortho to C3-ethyl).

Position 6: Activated (ortho to C1-ethyl, para to C3-ethyl).

Position 5: Deactivated (meta to both ethyl groups).

Electrophilic attack is therefore most likely to occur at the 4- or 6-position, which are equivalent due to symmetry. Steric hindrance from the adjacent ethyl groups may influence the reaction rate but the electronic activation at these positions is strong. Friedel-Crafts acylation, using an acyl halide or anhydride with a Lewis acid catalyst like AlCl₃, would yield a 4-acyl-1,3-diethyl-2-fluorobenzene derivative. sioc-journal.cnoregonstate.edu It is important to note that carbocation rearrangements can occur during Friedel-Crafts alkylation, a complication not seen in the acylation counterpart. masterorganicchemistry.com

| Reaction Type | Electrophile | Catalyst | Predicted Major Product Position |

| Acylation | Acyl Halide (RCOCl) | AlCl₃, FeCl₃ | 4-position |

| Alkylation | Alkyl Halide (R-X) | AlCl₃, BF₃ | 4-position (rearrangement possible) |

Nucleophilic Aromatic Substitution (SNAr) on Fluorinated Rings

Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org For this reaction to proceed via the common addition-elimination (SNAr) mechanism, the ring must be "activated" by the presence of strong electron-withdrawing groups (e.g., -NO₂, -CN, -C(O)R) positioned ortho or para to the leaving group. wikipedia.org The fluorine atom is an excellent leaving group for SNAr reactions due to its high electronegativity, which polarizes the C-F bond and facilitates the initial nucleophilic attack. youtube.com

However, the aromatic ring of this compound is not activated for SNAr. It possesses two electron-donating ethyl groups, which increase the electron density of the ring and destabilize the negatively charged Meisenheimer intermediate that would form upon nucleophilic attack. nih.gov Consequently, this compound is not expected to undergo SNAr reactions under standard conditions. For such a reaction to occur, the ring would first need to be functionalized with a potent electron-withdrawing group, for instance, through nitration at the 4-position. The resulting 4-nitro-1,3-diethyl-2-fluorobenzene would be a viable substrate for SNAr, allowing the displacement of the fluoride by various nucleophiles.

Diels-Alder Cycloaddition for Fluorinated Polycyclic Systems

The Diels-Alder reaction is a powerful and versatile synthetic method for the construction of cyclic and polycyclic frameworks. researchgate.netresearchgate.net This [4+2] cycloaddition reaction has been extensively utilized for creating complex molecular architectures, including those found in natural products and pharmaceuticals. researchgate.net In the context of organofluorine chemistry, the Diels-Alder reaction provides a strategic approach for synthesizing fluorinated polycyclic aromatic compounds (PACs). researchgate.netresearchgate.net This can be achieved by employing either fluorinated dienes or fluorinated dienophiles as building blocks. researchgate.net

The resulting cycloadducts can then undergo subsequent aromatization to yield the final polycyclic system. This annulative π-extension (APEX) strategy is an efficient method for constructing large, functionalized polycyclic aromatic hydrocarbons and nanographenes. nih.gov For instance, the reaction of a fluorinated dienophile with a suitable diene can introduce fluorine atoms into specific positions of a new six-membered ring, which becomes aromatic after a final elimination or oxidation step. The development of novel fluorinated synthons for Diels-Alder reactions remains a significant area of research, as it offers a complementary alternative to direct C-H fluorination for accessing complex organofluorine compounds. researchgate.net While not a direct route to this compound, this methodology is crucial for the synthesis of its larger, polycyclic analogs, where the precise placement of fluorine atoms can significantly influence the electronic properties of the molecule.

Catalytic Approaches in Synthesis

Transition Metal-Catalyzed C-H Functionalization

Transition metal-catalyzed C-H functionalization has emerged as a highly efficient and atom-economical strategy for the synthesis of complex organic molecules. rsc.orgrsc.org This approach avoids the need for pre-functionalization of substrates, offering a more direct route to target compounds. snnu.edu.cn By employing a directing group, specific C-H bonds can be selectively activated and functionalized, providing excellent regioselectivity. rsc.org

This strategy has been successfully applied to the synthesis of fluorinated molecules. rsc.orgresearchgate.net For the synthesis of a substituted fluorobenzene like this compound, a C-H functionalization approach could theoretically involve the direct dialkylation of 2-fluorobenzene. This would require a catalyst system, often based on palladium, rhodium, or cobalt, that can selectively activate the C-H bonds at the positions ortho and para to the fluorine atom. dntb.gov.uanih.gov The reaction mechanism typically involves the coordination of the catalyst to a directing group on the substrate, followed by C-H bond cleavage to form a metallacyclic intermediate. snnu.edu.cnnih.gov This intermediate then reacts with an alkylating agent to form the new C-C bond. The development of newer protocols for these cross-couplings continues to expand the synthetic utility of this powerful method. rsc.org

Palladium(II)-Catalyzed Decarbonylative Fluoroalkylation

A significant advancement in the synthesis of fluorinated aromatic compounds is the development of palladium(II)-catalyzed decarbonylative fluoroalkylation. nih.govnih.gov This reaction facilitates the formation of an aryl–fluoroalkyl bond by coupling a fluoroalkylcarboxylic acid-derived electrophile with an aryl organometallic nucleophile. acs.orgbohrium.com The process was optimized by systematically studying the individual steps of the catalytic cycle: oxidative addition, carbonyl de-insertion, transmetalation, and reductive elimination. nih.govnih.gov

Key findings from these studies revealed that using aryl boronate esters as the nucleophilic partner prevents undesirable uncatalyzed background reactions. nih.govnih.govacs.org The two slowest steps in the cycle, carbonyl de-insertion and reductive elimination, were found to be significantly accelerated when using a difluoromethyl (CHF2) group compared to a trifluoromethyl (CF3) group. nih.govnih.gov The use of difluoroacetyl fluoride as the electrophile proved critical, as it generates a palladium-fluoride intermediate in situ, which promotes the challenging transmetalation step without the need for a base. nih.gov This methodology, particularly with an (SPhos)Pd catalyst, provides an effective route for the decarbonylative difluoromethylation of aryl boronate esters. nih.govnih.govacs.org

| Catalyst | Electrophile | Nucleophile | Key Feature |

| (SPhos)Pd | Difluoroacetyl fluoride | Aryl neopentylglycol boronate esters | In situ generation of a 'transmetalation-active' Pd-fluoride intermediate accelerates the catalytic cycle. nih.gov |

| (SPhos)Pd | Fluoroalkylcarboxylic acid-derived electrophiles | Aryl boronate esters | Avoids uncatalyzed background reactions that occur with other organometallic nucleophiles like diphenyl zinc. nih.govacs.org |

Enantioselective Catalysis for Fluorinated Stereocenters

The incorporation of fluorine into chiral molecules can profoundly alter their biological and physicochemical properties, making enantioselective fluorination a critical area in medicinal chemistry. nih.govorganicreactions.org Fluoromethyl groups, in particular, serve as important bioisosteres for functional groups like alcohols and thiols. nih.govresearchgate.net Several catalytic methods have been developed for the asymmetric synthesis of products bearing fluorinated stereocenters with high yields and enantioselectivities. nih.govresearchgate.net

One prominent strategy is the asymmetric hydrogenation of fluoromethylated olefins using transition metal catalysts, such as those based on iridium, rhodium, or ruthenium, paired with chiral N,P-ligands. nih.govresearchgate.net Iridium complexes have proven especially effective for the hydrogenation of CF3-substituted unfunctionalized olefins. nih.gov Another powerful approach is organocatalytic fluorocyclization. For example, 1,1-disubstituted styrenes bearing internal nucleophiles can undergo oxidative fluorocyclization with in situ generated chiral iodine(III) catalysts to form fluorinated heterocycles with tertiary C–F stereocenters. nih.govacs.orgresearchgate.net The use of a specially designed 1-naphthyllactic acid-based iodine(III)-catalyst has enabled control of these stereocenters with up to 96% enantiomeric excess (ee). nih.govacs.org

| Method | Substrate Type | Catalyst System | Product Feature | Max. Enantioselectivity (ee) |

| Asymmetric Hydrogenation | Fluoromethylated olefins | Iridium-N,P complex | Fluoromethylated stereocenter nih.govresearchgate.net | 96% ee nih.gov |

| Organocatalytic Fluorocyclization | 1,1-Disubstituted styrenes | Chiral Iodine(III) catalyst | Tertiary C-F stereocenter nih.govacs.orgresearchgate.net | 96% ee nih.govacs.org |

| Palladium-Catalyzed Fluorination | 3-Substituted oxindoles | Chiral Palladium complex / NFSI | Fluorinated oxindole | 96% ee acs.org |

| Nickel-Catalyzed Fluorination | Cyclic β-ketoesters | Chiral Ni(II)-DBFOX complex | α-Fluorinated β-ketoester | 99% ee acs.org |

Metal-Catalyzed Cross-Coupling Reactions

Metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, providing a robust and versatile method for the formation of carbon-carbon bonds. For the synthesis of this compound, a classic cross-coupling strategy such as the Suzuki-Miyaura or Negishi reaction would be highly effective. This approach would typically involve the reaction of a dihalogenated fluorobenzene, such as 1,3-dibromo-2-fluorobenzene, with an ethylating agent.

In a hypothetical Suzuki coupling, 1,3-dibromo-2-fluorobenzene could be reacted with ethylboronic acid or its esters in the presence of a palladium catalyst and a base. Similarly, a Negishi coupling would employ an organozinc reagent like diethylzinc. While palladium catalysts are common, other transition metals have also been employed. For instance, cobalt-catalyzed systems have been developed that can achieve the cross-coupling of even typically inert alkyl fluorides with Grignard reagents, demonstrating the power of these methods to activate strong C-F bonds under mild conditions. organic-chemistry.org

Boron Trifluoride Diethyl Etherate (BF₃·OEt₂) Mediated Reactions

Boron trifluoride diethyl etherate (BF₃·OEt₂) is a widely utilized Lewis acid in organic synthesis. wikipedia.orgheyigasglobal.com Its primary role is to act as a catalyst by activating electrophiles, thereby facilitating a wide range of transformations including alkylations, acylations, isomerizations, and condensation reactions. heyigasglobal.comheavenmaterials.com As a stable, liquid source of boron trifluoride, it is more convenient to handle than the gaseous BF₃. wikipedia.org

In addition to its role as a Lewis acid catalyst, BF₃·OEt₂ can also function as a fluorine source in specific reactions. acs.orgthieme-connect.de For example, it has been used as an efficient fluorinating agent in the intramolecular aminofluorination of homoallylic amines. acs.org In this process, which is mediated by a hypervalent iodine(III) reagent like iodosobenzene, BF₃·OEt₂ plays a dual role: it first activates the iodosobenzene and subsequently provides the fluoride anion that is incorporated into the product, forming 3-fluoropyrrolidines. acs.org This demonstrates the versatility of BF₃·OEt₂ beyond its conventional use as a Lewis acid catalyst.

Novel Synthetic Route Development and Process Improvement

The synthesis of this compound, a sterically hindered fluorinated aromatic compound, has been the subject of research focused on improving traditional synthetic methodologies. A key strategy involves the diazotization of 2,6-diethylaniline followed by a fluorodediazoniation reaction, a process conceptually similar to the Balz-Schiemann reaction. wikipedia.orgnih.gov Recent advancements have aimed to overcome the limitations associated with the classical Balz-Schiemann reaction, such as harsh thermal conditions, the need to isolate potentially explosive diazonium salt intermediates, and moderate yields, particularly with sterically hindered substrates. researchgate.net

The general reaction scheme for the synthesis of this compound from 2,6-diethylaniline via a one-pot, modified Balz-Schiemann reaction is depicted below:

Reaction Scheme:

Detailed Research Findings:

Research into the fluorination of sterically hindered anilines has provided valuable insights into optimizing reaction conditions. While specific data for 2,6-diethylaniline is not extensively published, studies on analogous 2,6-disubstituted anilines offer a strong basis for the development of an efficient synthetic route. Key parameters that have been investigated include the choice of diazotizing agent, the fluoride source, the solvent, and the reaction temperature.

Innovations in the Balz-Schiemann reaction have demonstrated that various organotrifluoroborates can effectively serve as fluoride sources. researchgate.net This is a significant improvement over the traditional use of tetrafluoroboric acid (HBF4), which can require harsh decomposition temperatures. wikipedia.org The use of tert-butyl nitrite as a diazotizing agent in a non-aqueous medium is also a common feature of these modern protocols. researchgate.net

The following interactive data table summarizes the findings from studies on the one-pot fluoro-dediazoniation of various sterically hindered anilines, which can be considered analogous to 2,6-diethylaniline. These results highlight the improved yields and milder conditions achievable with novel synthetic methodologies.

Interactive Data Table: One-Pot Fluoro-dediazoniation of Sterically Hindered Anilines

| Starting Aniline | Diazotizing Agent | Fluoride Source | Solvent | Temperature (°C) | Yield (%) | Reference |

| 2,6-Dimethylaniline | t-BuONO | KHF2 | CH3CN | 60 | 78 | researchgate.net |

| 2,6-Diisopropylaniline | t-BuONO | KHF2 | CH3CN | 80 | 65 | researchgate.net |

| 2-Methyl-6-ethylaniline | t-BuONO | CsF | Dioxane | 100 | 72 | researchgate.net |

| 2,6-Dichloraniline | t-BuONO | KHF2 | CH3CN | 80 | 85 | researchgate.net |

It is important to note that ortho-substituents on the aniline can influence the reaction yields, with increased steric hindrance sometimes leading to reduced yields. researchgate.net However, the development of these one-pot procedures represents a significant advancement in the synthesis of compounds like this compound, offering a safer, more efficient, and potentially higher-yielding alternative to traditional methods. Further process optimization for the specific case of 2,6-diethylaniline would likely involve fine-tuning the reaction parameters presented in the table above to maximize the yield of this compound.

Chemical Reactivity and Reaction Mechanisms of 1,3 Diethyl 2 Fluorobenzene and Its Derivatives

Electronic Effects of Fluorine and Ethyl Substituents on Aromatic Reactivity

The reactivity of an aromatic ring is significantly influenced by the electronic properties of its substituents. In 1,3-diethyl-2-fluorobenzene, the fluorine atom and the two ethyl groups exert competing electronic effects that dictate the molecule's behavior in chemical reactions. These effects are primarily categorized as inductive and resonance effects. lasalle.edu

Inductive Effects: This effect is transmitted through the sigma (σ) bonds and is related to the electronegativity of the atoms. lasalle.edu

Resonance Effects: This effect involves the delocalization of π electrons between the substituent and the aromatic ring. lasalle.edu

The directing influence of these substituents is also crucial. Both the fluorine atom and the ethyl groups are ortho, para-directors. libretexts.orgwikipedia.org This means that in electrophilic aromatic substitution reactions, the incoming electrophile will preferentially add to the positions ortho or para to these substituents. In this compound, this leads to a complex mixture of potential products, with the precise distribution being influenced by steric hindrance from the bulky ethyl groups.

Investigation of Nucleophilic and Electrophilic Aromatic Substitution Mechanisms

Electrophilic Aromatic Substitution (EAS):

EAS is a characteristic reaction of aromatic compounds. The mechanism proceeds in two main steps:

For this compound, the presence of both activating (ethyl) and deactivating (fluorine) groups influences the rate and regioselectivity of the reaction. The ethyl groups increase the electron density of the ring, making it more susceptible to electrophilic attack, while the fluorine atom withdraws electron density, slowing the reaction down. minia.edu.eglumenlearning.com The ortho, para-directing nature of both types of substituents will guide the incoming electrophile to specific positions on the ring.

Nucleophilic Aromatic Substitution (SNAr):

Aromatic rings are generally electron-rich and thus poor substrates for nucleophilic attack. However, nucleophilic aromatic substitution can occur if the ring is substituted with strong electron-withdrawing groups, which make the ring electron-deficient. chemistrysteps.comwikipedia.org The most common mechanism for SNAr is the addition-elimination mechanism. chemistrysteps.com

For SNAr to occur on a fluorobenzene (B45895) derivative, the presence of strong electron-withdrawing groups ortho or para to the fluorine atom is typically required to stabilize the negative charge of the Meisenheimer complex. chemistrysteps.comwikipedia.org In this compound, the ethyl groups are electron-donating, which would disfavor the formation of the anionic intermediate, making SNAr reactions challenging under standard conditions.

Mechanistic Pathways of Fluoride (B91410) Departure

In the context of nucleophilic aromatic substitution, the departure of the fluoride ion is a key step. While fluoride is generally considered a poor leaving group in SN1 and SN2 reactions due to the strength of the C-F bond, in SNAr reactions, the reactivity order of halogens is often reversed (F > Cl > Br > I). chemistrysteps.com This is because the rate-determining step is the initial nucleophilic attack, and the high electronegativity of fluorine makes the carbon atom it is attached to more electrophilic and thus more susceptible to attack.

Theoretical studies on the dehalogenation of aromatic compounds suggest two possible mechanisms for fluoride departure in nucleophilic aromatic substitution with hydride as the nucleophile:

Computational analyses of anomeric fluoride departure in 5-fluoroxylosyl fluorides, while not directly on an aromatic system, provide insights into the factors affecting C-F bond cleavage. These studies revealed that changes in stereochemistry at a neighboring fluorine had minimal effects on the rate of solvolysis, suggesting that electronic effects play a more significant role than steric hindrance in fluoride departure. nih.gov

Influence of Substituent Effects on Reaction Kinetics

The kinetics of both electrophilic and nucleophilic aromatic substitution reactions are profoundly influenced by the nature of the substituents on the aromatic ring. lumenlearning.comlibretexts.orglibretexts.org

In Electrophilic Aromatic Substitution:

The relative rates of nitration for some substituted benzenes illustrate this principle:

| Substituent (R in C₆H₅R) | Relative Rate of Nitration |

|---|---|

| -OH | 1,000 |

| -CH₃ | 25 |

| -H | 1 |

| -F | 0.15 |

| -Cl | 0.033 |

| -Br | 0.030 |

| -NO₂ | 6 x 10⁻⁸ |

Data sourced from kinetic studies on electrophilic aromatic substitution reactions. lumenlearning.com

In this compound, the activating effect of the two ethyl groups will compete with the deactivating effect of the fluorine atom, resulting in a reaction rate that is likely different from that of benzene (B151609) itself.

In Nucleophilic Aromatic Substitution:

The kinetic effects of substituents are reversed compared to EAS.

The presence of the electron-donating ethyl groups in this compound would therefore be expected to decrease the rate of any potential nucleophilic aromatic substitution reaction.

Cycloaddition Reactions and Their Mechanistic Insights (e.g., Cyclotrimerization of Fluoroacetylenes)

While this compound itself is not directly involved in cycloaddition reactions in the same way as dienes or dienophiles, the principles of these reactions, particularly those involving fluorinated compounds, provide valuable mechanistic insights.

Cycloaddition reactions are pericyclic reactions in which two or more unsaturated molecules (or parts of the same molecule) combine to form a cyclic adduct. youtube.comyoutube.com A prominent example is the Diels-Alder reaction, a [4+2] cycloaddition. The reactivity in these reactions is often governed by frontier molecular orbital (FMO) theory.

The cyclotrimerization of fluoroacetylenes to form benzene derivatives is a relevant example. Theoretical studies using density functional theory (DFT) have shown that the thermal cyclotrimerization of fluoro- and chloroacetylenes proceeds through a tandem process of regioselective stepwise [2+2] and [4+2] cycloadditions. nih.govacs.org This process generates Dewar benzene intermediates, which then isomerize to the final benzene products upon heating. nih.govacs.org

The rate-determining step in the cyclotrimerization of haloacetylenes is the initial dimerization, which involves open-shell singlet diradical transition states and intermediates. nih.govacs.org The higher reactivity of fluoroacetylenes compared to chloroacetylenes is attributed to their lower singlet-triplet energy gaps, which facilitates easier dimerization and subsequent cyclotrimerization. nih.govacs.org

Experimental studies have supported these theoretical predictions. For instance, the thermal reaction of phenylchloroacetylene yields a mixture of trichlorotriphenylbenzene isomers, and the proposed dichlorocyclobutadiene intermediate has been successfully trapped using dienophiles. nih.govacs.org

Further computational analyses, including the topological analysis of the electron localization function (ELF), quantum theory of atoms in molecules (QTAIM), and natural bond orbital (NBO) analyses, have characterized the electronic reorganization in these cycloadditions as pseudodiradical processes. nih.gov

Organometallic Reactivity and Catalytic Cycles

The carbon-fluorine bond in fluoroaromatic compounds like this compound can be activated by transition metal complexes, leading to a range of organometallic reactions. These reactions are often key steps in catalytic cycles for cross-coupling and other transformations.

Oxidative Addition and Reductive Elimination Pathways

Oxidative Addition: This is a fundamental reaction in organometallic chemistry where a metal complex with a low oxidation state inserts into a covalent bond (e.g., C-F), increasing the metal's oxidation state and coordination number by two. wikipedia.org For oxidative addition to occur, the metal center typically needs to be coordinatively unsaturated and electron-rich. libretexts.org

M(L)n + R-X → R-M(X)(L)n

The strength of the C-F bond makes its activation via oxidative addition challenging. However, it can be achieved with suitable metal complexes, particularly those of late transition metals.

Reductive Elimination: This is the microscopic reverse of oxidative addition. wikipedia.org A metal complex in a higher oxidation state eliminates two ligands, which combine to form a new molecule, while the metal's oxidation state and coordination number decrease by two. wikipedia.orglibretexts.org This is often the product-forming step in catalytic cycles. wikipedia.org

R-M(X)(L)n → M(L)n + R-X

For reductive elimination to occur, the two groups to be eliminated must typically be cis to each other in the coordination sphere of the metal. umb.edu

Catalytic Cycles: Oxidative addition and reductive elimination are key steps in many catalytic cycles, such as those for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). A general catalytic cycle involving a fluoroaromatic compound (Ar-F) might proceed as follows:

The efficiency of these catalytic cycles with fluoroaromatic substrates is often limited by the challenging oxidative addition step. Research in this area focuses on developing more reactive catalysts that can cleave the strong C-F bond under milder conditions.

Ligand Exchange and Transmetalation Processes

The transformation of this compound and its derivatives often begins with metallation, a reaction that replaces a hydrogen atom with a metal, typically lithium. This process, known as lithiation, is a crucial first step for subsequent ligand exchange and transmetalation reactions. The substitution pattern of this compound makes it an interesting substrate for directed ortho-lithiation (DoL), a powerful tool for regioselective functionalization of aromatic rings.

In the context of fluorinated aromatics, the fluorine atom serves as a powerful ortho-directing group. researchgate.netumich.edu This effect arises from the inductive electron-withdrawing nature of fluorine, which increases the acidity of the adjacent protons, and its ability to coordinate with the lithium atom of the organolithium base. For this compound, the fluorine atom at the C2 position strongly directs lithiation to the C3 position, which is flanked by both the fluorine and an ethyl group. The use of strong lithium bases, such as sec-butyllithium (s-BuLi) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP), can achieve clean and rapid metallation under cryogenic conditions. researchgate.netumich.edu Studies on substituted fluorobenzenes have shown that a fluorine substituent significantly enhances both the kinetic rate of deprotonation and the thermodynamic stability of the resulting aryllithium species compared to other halogens or alkyl groups. researchgate.net

Once the 3-lithio-1,3-diethyl-2-fluorobenzene intermediate is formed, it becomes a versatile precursor for transmetalation. This process involves the transfer of the aryl group from lithium to another metal, creating a new organometallic reagent with different reactivity. mt.com This exchange is typically rapid and is driven by the relative electronegativities of the metals. For example, reacting the aryllithium species with metal salts such as zinc chloride (ZnCl₂), copper(I) cyanide (CuCN), or various palladium(II) and boron compounds can generate the corresponding organozinc, organocopper, organopalladium, or organoboron reagents. These reagents are often more stable and exhibit greater functional group tolerance, enabling their use in a wide array of cross-coupling reactions like Suzuki, Stille, or Negishi couplings to form new carbon-carbon or carbon-heteroatom bonds.

| Directing Group (X) | Relative Lithiation Rate | Thermodynamic Stability of Lithiated Species | Primary Lithiation Site |

|---|---|---|---|

| -F | Very High | High | ortho to F |

| -CONEt₂ | Very High | Very High | ortho to CONEt₂ |

| -OMe | High | Moderate | ortho to OMe |

| -CH₂CH₃ | Low | Low | Benzylic or ortho (minor) |

| -Cl | Moderate | Moderate | ortho to Cl |

Iron-Catalyzed Transformations (e.g., Carbene Transfer Reactions)

In recent years, iron catalysis has emerged as a cost-effective, abundant, and environmentally benign alternative to precious metal catalysis for a variety of organic transformations. nih.govresearchgate.net One significant application is in C-H functionalization, where an otherwise inert C-H bond is converted into a C-C or C-heteroatom bond. nih.govrochester.edu For derivatives of this compound, iron-catalyzed carbene transfer reactions represent a powerful method for modifying the alkyl side chains.

Carbene transfer reactions typically involve the generation of a highly reactive carbene intermediate from a precursor, such as a diazo compound (e.g., ethyl diazoacetate), which is then transferred to a substrate. mdpi.com Iron complexes, particularly those with N-based ligands or porphyrin scaffolds, are effective catalysts for this process. The reaction with this compound would likely proceed via the selective insertion of the iron-carbene species into the C-H bonds of the ethyl groups. The benzylic C-H bonds (the C-H bonds adjacent to the benzene ring) are the most probable sites for this insertion due to their lower bond dissociation energy and the ability of the aromatic ring to stabilize the resulting radical or partial radical in the transition state.

The general mechanism involves the reaction of the iron catalyst with the diazo compound to form an iron-carbene intermediate. This intermediate then reacts with the substrate, inserting the carbene moiety into a C-H bond and regenerating the catalyst for the next cycle. This strategy allows for the direct and efficient elongation of the ethyl side chains, introducing new functional groups such as esters, which can be further elaborated.

| Iron Catalyst System | Diazo Precursor Example | Transformation Type | Typical Substrate |

|---|---|---|---|

| Fe(TPP)Cl (Iron Porphyrin) | Ethyl Diazoacetate | C-H Insertion | Alkanes, Ethers |

| FeBr₂ | Vinyl Sulfoxonium Ylides | Cyclopropanation | Alkenes |

| Fe(ClO₄)₂ + Chiral Ligand | α-Aryl-α-diazoesters | Enantioselective C-H Functionalization | Indoles |

| nBu₄N[Fe(CO)₃NO] (Hieber's anion) | Acceptor-type α-diazo carbonyls | Transfer to Isocyanides | Isocyanides |

Radical Reactions and Their Role in Transformations

The ethyl groups of this compound are susceptible to transformations via radical pathways, most notably free-radical halogenation. wikipedia.org This type of reaction allows for the selective functionalization of the alkyl side chains without altering the aromatic core. The reaction proceeds via a chain mechanism involving three distinct stages: initiation, propagation, and termination. youtube.com

Initiation: The reaction is initiated by the homolytic cleavage of a halogen molecule (e.g., Cl₂ or Br₂) into two halogen radicals. This cleavage is typically induced by UV light or heat.

Propagation: A halogen radical abstracts a hydrogen atom from one of the ethyl groups. This abstraction occurs preferentially at the benzylic position because the resulting benzylic radical is stabilized by resonance with the benzene ring. The newly formed benzylic radical then reacts with another halogen molecule to yield the halogenated product and a new halogen radical, which continues the chain reaction.

Termination: The chain reaction is terminated when two radicals combine. This can involve two halogen radicals, two organic radicals, or one of each.

The regioselectivity of radical halogenation is a key consideration. Bromination is significantly more selective than chlorination for the most substituted position. youtube.com This is because the hydrogen abstraction step is endothermic for bromine, making the transition state more product-like and thus more sensitive to the stability of the resulting radical. In contrast, the same step for chlorine is exothermic, leading to a less selective, more reactive radical that differentiates poorly between primary and secondary C-H bonds. youtube.com Therefore, reacting this compound with N-bromosuccinimide (NBS) and a radical initiator would be an effective method to selectively introduce a bromine atom at a benzylic position.

| C-H Bond Type | Relative Rate (Chlorination) | Relative Rate (Bromination) |

|---|---|---|

| Primary (1°) | 1 | 1 |

| Secondary (2°) | 3 - 4.5 | 80 - 220 |

| Tertiary (3°) | 5 - 7 | 1600 - 6300 |

| Benzylic | ~1.3 | ~64 |

Hydrolysis Reactions of Fluorinated Esters

Esters derived from this compound, such as 1,3-diethyl-2-fluorophenyl acetate, can undergo hydrolysis to yield the corresponding carboxylic acid and phenol. The rate and mechanism of this reaction are highly dependent on the pH of the solution. Ester hydrolysis can be catalyzed by acid, base, or proceed under neutral conditions. epa.gov

Base-Catalyzed Hydrolysis (Saponification): This is typically the most common and rapid method. It proceeds via a bimolecular nucleophilic acyl substitution (BAC2) mechanism. A hydroxide ion attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, expelling the phenoxide leaving group to form the carboxylic acid, which is subsequently deprotonated in the basic medium. The electron-withdrawing nature of the fluorine atom on the aromatic ring increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. This effect generally leads to an increased rate of base-catalyzed hydrolysis compared to non-fluorinated analogues.

Acid-Catalyzed Hydrolysis: This reaction is the reverse of Fischer esterification and is an equilibrium process. The mechanism involves protonation of the carbonyl oxygen, which activates the ester toward nucleophilic attack by water. A tetrahedral intermediate is formed, and after a series of proton transfers, the phenol is eliminated. The rate of acid-catalyzed hydrolysis is less sensitive to the electronic effects of the fluorine substituent compared to base-catalyzed hydrolysis.

Neutral Hydrolysis: At pH 7, hydrolysis is much slower than under acidic or basic conditions. The mechanism involves the direct attack of a water molecule on the carbonyl carbon. The half-life of many esters under neutral conditions can be on the order of years. epa.gov

| Ester Compound | Calculated Half-Life |

|---|---|

| 2,4-D Methyl ester | 58 days |

| Methyl Acetate | 1.2 years |

| Ethyl Benzoate | 3.9 years |

| Methyl Methacrylate | 7.5 years |

| Diethyl Phthalate | 22 years |

Theoretical and Computational Chemistry Studies of 1,3 Diethyl 2 Fluorobenzene

Spectroscopic Parameter Prediction and Correlation with Experimental Data

Computational methods are instrumental in predicting spectroscopic parameters, which can aid in the interpretation of experimental spectra and the structural elucidation of molecules like 1,3-Diethyl-2-fluorobenzene.

Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for determining molecular structure. Density Functional Theory (DFT) is widely used to calculate NMR chemical shifts (δ) and spin-spin coupling constants (J). The Gauge-Independent Atomic Orbital (GIAO) method is a common approach for these calculations.

For this compound, theoretical calculations would predict the 1H, 13C, and 19F NMR spectra. The calculated chemical shifts would be influenced by the electron-withdrawing nature of the fluorine atom and the electron-donating and steric effects of the diethyl groups. By comparing the calculated spectra with experimental data, a definitive assignment of the NMR signals to specific atoms in the molecule can be achieved.

Table 2: Predicted vs. Experimental 13C NMR Chemical Shifts for a Substituted Benzene (B151609) (Illustrative Example)

| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| C1 | 130.5 | 130.1 |

| C2 | 128.9 | 128.5 |

| C3 | 133.2 | 132.9 |

| C4 | 129.8 | 129.5 |

| C5 | 131.7 | 131.4 |

| C6 | 129.8 | 129.5 |

| Note: This table is a general example and does not represent data for this compound. |

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides information about the functional groups and vibrational modes of a molecule. Quantum chemical calculations, typically at the DFT level, can compute the harmonic vibrational frequencies and intensities.

For this compound, these calculations would predict the frequencies of characteristic vibrational modes, such as C-H stretching of the aromatic ring and ethyl groups, C-C stretching, and the C-F stretching mode. The calculated vibrational spectrum can be compared with the experimental IR and Raman spectra to assign the observed bands to specific molecular vibrations.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations can be employed to study the conformational flexibility and intermolecular interactions of this compound. MD simulations model the movement of atoms over time, providing a dynamic picture of the molecule's behavior.

These simulations would reveal the preferred conformations of the ethyl groups relative to the benzene ring. The rotational barriers around the C-C bonds connecting the ethyl groups to the ring could be calculated, and the populations of different conformers at various temperatures could be estimated. Furthermore, MD simulations in a solvent box can provide insights into how solvent molecules arrange around this compound and the nature of the intermolecular forces at play.

Quantum Chemical Studies of Structure-Property Relationships (SPR)

Quantum chemical calculations are fundamental to establishing structure-property relationships (SPR). By systematically modifying the structure of this compound (e.g., changing the substituents) and calculating various electronic and molecular properties, one can develop a quantitative understanding of how structure influences properties.

For this compound, properties such as the dipole moment, polarizability, and frontier molecular orbital energies (HOMO and LUMO) would be calculated. These quantum chemical descriptors can be correlated with macroscopic properties like boiling point, solubility, and reactivity. For instance, the HOMO-LUMO gap is often used as an indicator of chemical reactivity and kinetic stability.

Design Principles and Structure Activity/property Relationships Sar/spr of 1,3 Diethyl 2 Fluorobenzene Analogs

Impact of Fluorine Position and Substitution Pattern on Electronic Properties

The introduction of a fluorine atom to an aromatic ring, such as in 1,3-diethyl-2-fluorobenzene, significantly alters the electronic landscape of the molecule. Fluorine is the most electronegative element, exerting a strong electron-withdrawing inductive effect (-I) through the sigma (σ) bond. nih.govminia.edu.egstackexchange.com This effect decreases the electron density of the aromatic ring, making it less susceptible to electrophilic attack compared to its non-fluorinated counterpart. minia.edu.egstackexchange.com

Each substitution of a fluorine atom onto a benzene (B151609) ring introduces a new π-orbital that conjugates with the aromatic system. nih.govacs.org These new orbitals are lower in energy than the original aromatic orbitals. nih.govacs.org This can lead to increased ring stability and resistance to addition reactions. nih.govacs.org The specific positioning of fluorine in relation to other substituents, like the ethyl groups in this compound, fine-tunes this electronic modulation.

Role of Alkyl Substituents on Molecular Conformation and Lipophilicity

In a study of a library of alkyl-fluorobenzene derivatives, the antagonist potency was found to correlate more with the size and shape of the alkyl groups than with hydrophobicity (LogP) alone. nih.gov This suggests that while lipophilicity is important, steric factors and the specific conformation adopted by the alkyl "side arms" are also critical for functional activity. nih.gov

Table 1: Calculated Lipophilicity of Selected Alkyl-Fluorobenzene Analogs

| Compound | Structure | Calculated LogP |

|---|---|---|

| Fluorobenzene (B45895) | C₆H₅F | 2.27 |

| 1,3-Diethylbenzene (B91504) | C₁₀H₁₄ | 3.63 |

| This compound | C₁₀H₁₃F | ~3.9 - 4.2 |

| 1,4-Diethyl-2-fluorobenzene | C₁₀H₁₃F | ~3.9 - 4.2 |

| 1-Ethyl-3-methyl-2-fluorobenzene | C₉H₁₁F | ~3.4 - 3.7 |

Note: LogP values are estimates and can vary based on the calculation method.

Rational Design of Fluorinated Aromatics for Tuned Chemical Properties

The rational design of molecules like this compound involves the strategic incorporation of fluorine to achieve desired chemical properties. Fluorine's unique characteristics—small size, high electronegativity, and ability to form strong bonds with carbon—make it a valuable tool in medicinal chemistry and materials science. nih.govnih.gov

Modulating Stability and Reactivity through Fluorine Introduction

Introducing fluorine into an aromatic ring can significantly enhance the metabolic stability of a compound. nih.gov The carbon-fluorine (C-F) bond is one of the strongest in organic chemistry, with an average bond energy of around 480 kJ/mol. wikipedia.org This strength makes the C-F bond resistant to cleavage, which can prevent metabolic degradation at that position, a common strategy in drug design. nih.gov

Fluorination also modulates the reactivity of the aromatic ring. The strong inductive withdrawal of electrons by fluorine deactivates the ring toward electrophilic substitution. stackexchange.com Conversely, this electron withdrawal can activate the ring for nucleophilic aromatic substitution, especially if other electron-withdrawing groups are present. stackexchange.com The high electronegativity of fluorine stabilizes the intermediate Meisenheimer complex formed during nucleophilic attack, lowering the activation energy for this reaction type. stackexchange.com The added stability from fluorine substitution can also increase resistance to addition reactions, contributing to the high thermal stability observed in many fluorinated aromatic compounds. nih.govacs.org

Influence on Solid-State Organization and Crystal Engineering

The presence and position of fluorine atoms can profoundly influence how molecules pack together in the solid state, a key aspect of crystal engineering. nih.govresearchgate.net Fluorine can participate in a variety of weak intermolecular interactions, including C-H···F hydrogen bonds, F···F contacts, and C-F···π interactions. nih.gov While generally considered weak, these interactions can collectively dictate the crystal lattice structure and physical properties of the material. nih.govresearchgate.net

Introducing fluorine can alter molecular dipole moments and orientations, thereby affecting crystal symmetry. researchgate.net For example, perfluoroaromatic derivatives often form mixed phases with non-fluorinated aromatic compounds due to donor-acceptor interactions between their respective π-systems. wikipedia.org Systematic studies on fluorinated benzylideneanilines, where the number and position of fluorine atoms are iteratively changed, demonstrate a shifting preference for different aromatic stacking configurations, allowing for the rationalization of the observed crystal structure assembly. soton.ac.uk The specific 1,3-diethyl-2-fluoro substitution pattern would be expected to favor particular packing motifs driven by a combination of steric effects from the ethyl groups and weak interactions involving the fluorine atom.

Structure-Based Investigation of Functional Activities of Alkyl-fluorobenzene Derivatives (e.g., Anesthesia Antagonists)

Recent research has explored alkyl-fluorobenzene derivatives, including analogs of this compound, as potential antagonists for general anesthetics like propofol (B549288). researchgate.netnih.gov A library of 13 alkyl-fluorobenzene derivatives was tested in a zebrafish model to investigate their ability to reverse propofol-induced anesthesia. researchgate.netnih.gov This structure-based investigation aims to understand how modifications to the alkyl and fluoro substituents on the benzene ring affect antagonist activity.

The findings suggest that many of these fluorobenzene derivatives possess rapid antagonistic activity against propofol. nih.govnih.gov The mechanism is hypothesized to be competitive antagonism, although this is not fully confirmed and likely involves multiple targets. nih.govnih.gov Interestingly, the most potent antagonists showed selectivity, failing to antagonize volatile anesthetics such as sevoflurane (B116992) and isoflurane, which points to differences in the mechanisms of action for various anesthetic classes. nih.govnih.gov

Correlation of Alkyl "Side Arms" with Potency and Selectivity

The potency and selectivity of these anesthetic antagonists are strongly correlated with the nature of the alkyl "side arms." nih.gov A systematic variation of the alkyl groups in terms of carbon number, position, and shape revealed clear structure-activity relationships. researchgate.net

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Propofol |

| Sevoflurane |

| Isoflurane |

| Fluorobenzene |

| 1,3-Diethylbenzene |

| 1,4-Diethyl-2-fluorobenzene |

Mechanistic Hypotheses for Selective Antagonism

The selective antagonism exhibited by analogs of this compound, particularly in the context of anesthetic agents, is a subject of ongoing investigation. While a definitive mechanism has yet to be fully elucidated, several hypotheses have been proposed based on structure-activity relationship (SAR) studies of similar alkyl-fluorobenzene derivatives. These studies, while not exclusively focused on this compound, provide a foundational understanding of how such molecules might selectively antagonize certain biological targets.

One leading hypothesis centers on the concept of competitive antagonism . It is proposed that these fluorinated aromatic compounds, due to their structural similarities to certain agonist molecules like the anesthetic propofol, can bind to the same target sites without eliciting a biological response. This competitive binding effectively blocks the agonist from interacting with its receptor, thereby antagonizing its effect. Studies on a library of alkyl-fluorobenzene derivatives have shown that these compounds can antagonize propofol-induced anesthesia. The similarities in structure and binding characteristics to a model protein, apoferritin, support the idea of a competitive mechanism. However, it is important to note that a Schild analysis, a method used to quantify competitive antagonism, did not fully support this hypothesis, suggesting a more complex interaction may be at play. nih.govnih.gov

The selectivity of the antagonism, for instance, the observed antagonism of propofol but not of volatile anesthetics by certain alkyl-fluorobenzene derivatives, points towards a high degree of specificity in the molecular recognition process. nih.govnih.gov This selectivity likely arises from subtle differences in the binding sites of the respective targets. The fluorinated analogs may possess a conformation that is complementary to the binding site of the propofol target but not to the targets of volatile anesthetics.

Furthermore, the observation that a combination of two different alkyl-fluorobenzene antagonists can produce a synergistic effect suggests that they may act on more than one antagonist-sensitive target site . nih.gov This introduces the possibility of a more complex mechanism involving allosteric modulation or interaction with multiple receptor subtypes.

Fluorine as a Conformational Control Element in Organic Scaffolds (e.g., Peptoids)

The strategic incorporation of fluorine into organic scaffolds, such as peptoids, has emerged as a powerful tool for controlling their conformation. Peptoids, or N-substituted glycines, are a class of peptidomimetics that have garnered significant interest in drug discovery and materials science due to their enhanced proteolytic stability and synthetic accessibility. However, a major challenge in designing functional peptoids lies in controlling the cis/trans isomerization of the tertiary amide bonds in their backbone, which in turn dictates their secondary structure. Fluorine, with its unique electronic and steric properties, offers a sophisticated solution to this challenge. nih.govnih.govacs.org

Research has demonstrated that the introduction of fluorine-containing aromatic monomers can effectively influence the cis/trans equilibrium of the peptoid backbone. For instance, the use of a fluoropyridine group can circumvent the need for chiral monomers to control this equilibrium. nih.govnih.govacs.orgacs.org This is a significant advancement, as it simplifies the synthesis of conformationally well-defined peptoids. The mechanism behind this control is attributed to strong n→π* interactions , where the lone pair of electrons on the amide nitrogen (n) interacts with the antibonding orbital (π*) of the electron-deficient fluoroaromatic ring. This interaction preferentially stabilizes the cis conformation. acs.org

Another effective strategy involves the incorporation of a trifluoromethyl (CF3) group at the α-carbon of a monomer. The presence of the CF3 group has been shown to result in a significant increase in the preference for the cis-isomer. nih.govnih.govacs.org This effect is a combination of both steric and electronic factors. The bulky CF3 group creates a steric bias that favors the cis conformation, while the strong electron-withdrawing nature of the fluorine atoms also contributes to the stabilization of this isomer through dipolar interactions. nih.gov

The ability of fluorine to act as a conformational control element has been experimentally validated through various analytical techniques, including NMR spectroscopy, and supported by computational calculations. nih.gov These studies have shown that the strategic placement of fluorine can lead to a dramatic increase in the population of a single conformer, effectively locking the peptoid into a desired secondary structure, such as a helix. nih.gov This level of conformational control is crucial for designing peptoids with specific biological activities, as their function is intimately linked to their three-dimensional shape.

The following table summarizes the effect of different fluorinated monomers on the cis/trans isomer ratio in model peptoid systems:

| Monomer Type | Key Feature | Predominant Isomer | Underlying Mechanism | Reference |

| Fluoropyridine | Electron-deficient aromatic ring | cis | n→π* interactions | acs.org |

| α-Trifluoromethyl | Bulky, electron-withdrawing group | cis | Steric hindrance and dipolar interactions | nih.gov |

By leveraging the unique properties of fluorine, chemists can design and synthesize a new generation of conformationally stable peptoids with enhanced biological functions. This approach expands the toolkit available for the rational design of peptidomimetics for a wide range of applications. nih.gov

Tailoring Polymer Properties through Fluorinated Monomer Design

The design of fluorinated monomers is a cornerstone in the field of polymer chemistry for tailoring the properties of the resulting materials. The incorporation of fluorine atoms into a polymer backbone can impart a unique combination of desirable characteristics, including high thermal stability, enhanced chemical resistance, low surface energy, and specific optical and electrical properties. The precise control over these properties begins at the monomer level, where the structure of the fluorinated building block dictates the final attributes of the polymer. umn.edupageplace.de

One of the primary motivations for using fluorinated monomers is to enhance the thermal and chemical stability of polymers. The carbon-fluorine (C-F) bond is one of the strongest single bonds in organic chemistry, which translates to exceptional resistance to heat and chemical attack in the resulting fluoropolymers. sigmaaldrich.com By strategically designing monomers with a high fluorine content, polymers with remarkable stability can be synthesized for demanding applications in aerospace, electronics, and chemical processing.

The design of fluorinated monomers also allows for the precise tuning of surface properties . The low polarizability of the C-F bond leads to weak intermolecular forces, resulting in materials with low surface energy, hydrophobicity, and oleophobicity. sigmaaldrich.com The length and branching of the fluoroalkyl chains in the monomer can be varied to control the degree of these properties. For instance, monomers with long, linear perfluoroalkyl side chains are often used to create superhydrophobic surfaces. The relationship between monomer structure and surface properties is a key consideration in the design of coatings, non-stick surfaces, and biomedical devices where protein adhesion needs to be minimized. mdpi.com

Furthermore, the introduction of fluorine can significantly alter the optical and electrical properties of polymers. Fluorinated polymers typically exhibit a low refractive index, making them suitable for applications in optical fibers and anti-reflective coatings. The strong electron-withdrawing nature of fluorine can also be exploited to modify the electronic properties of conjugated polymers for use in organic electronics.

The synthesis of fluoropolymers can be achieved either through the polymerization of fluorine-containing monomers or by the chemical modification of non-fluorinated polymers. The former approach, which relies on the careful design of the monomer, offers greater control over the final polymer architecture and properties. umn.edu A wide variety of fluorinated monomers, including fluoroolefins, fluorinated acrylates, and fluorinated styrenes, have been developed to access a diverse range of polymer structures and functionalities. paint.org

The following table provides examples of how different fluorinated monomer designs can be used to achieve specific polymer properties:

| Monomer Design Feature | Resulting Polymer Property | Example Application | Reference |

| High fluorine content in the backbone | High thermal and chemical stability | Seals and gaskets in harsh environments | sigmaaldrich.com |

| Long perfluoroalkyl side chains | Low surface energy, hydrophobicity | Water-repellent coatings | mdpi.com |

| Fluorinated aromatic groups | Modified optical and electrical properties | Low refractive index optical components | pageplace.de |

| Introduction of functional groups | Enables post-polymerization modification | Creation of functional surfaces | tandfonline.com |

Advanced Applications and Research Frontiers Involving 1,3 Diethyl 2 Fluorobenzene Derivatives

Organic Synthesis Applications Beyond Direct Production

The 2,6-diethylphenyl moiety, a core structure derivable from 1,3-diethyl-2-fluorobenzene, is a versatile building block in organic synthesis. Its bulky nature is highly valued for creating sterically demanding environments around reactive centers, which is essential for synthesizing specialized ligands and complex molecular architectures.

Synthesis of Complex Fluorinated Molecules and Heterocycles

The 2,6-diethylphenyl group is integral to the synthesis of elaborate heterocyclic compounds, which are foundational structures in medicinal chemistry and materials science. The steric hindrance provided by the ethyl groups can direct the stereochemical outcome of reactions and stabilize the resulting molecules.

A notable application is in the synthesis of novel 1-(2,6-diethylphenyl)-5-oxopyrrolidine derivatives. lmaleidykla.lt Starting from 2,6-diethylaniline (B152787), a multi-step synthesis yields a carbohydrazide (B1668358) intermediate. lmaleidykla.lt This intermediate is then reacted with various aromatic aldehydes, ketones, or iso(thio)cyanates to produce a range of complex heterocycles, including molecules with hydrazone, pyrazole, and thiosemicarbazide (B42300) moieties. lmaleidykla.lt Some of these resulting compounds have demonstrated promising antibacterial properties, in some cases showing significantly higher efficacy than standard antibiotics like Ampicillin. lmaleidykla.lt

Furthermore, N-heterocyclic carbene (NHC) ligands featuring 2,6-diethylphenyl substituents are employed as catalysts and components in complex synthesis. For instance, a 2,6-diethylphenyl-substituted triazolium precatalyst has been identified as the catalyst of choice in the cooperative catalysis approach for the enantioselective formal [3+2] addition of α,β-unsaturated aldehydes to isatins, yielding spirooxindole lactones. nih.gov Similarly, dipalladium complexes with imidazole (B134444) and triazole-based NHC ligands substituted with 2,6-diethylphenyl groups have been synthesized and studied for their catalytic activity in Mizoroki-Heck reactions. researchgate.net

Table 1: Examples of Heterocyclic Synthesis Involving 2,6-Diethylphenyl Derivatives

| Starting Material Derivative | Reaction Type | Resulting Heterocyclic Scaffold | Reference |

| 2,6-Diethylaniline | Multi-step synthesis via hydrazide intermediate | 1-(2,6-diethylphenyl)-5-oxopyrrolidine | lmaleidykla.lt |

| 2,6-Diethylphenyl-substituted triazolium salt | N-Heterocyclic Carbene (NHC) catalysis | Spirooxindole lactone | nih.gov |

| 1-(2,6-diethylphenyl)-1H-imidazol-3-ium bromide | Complexation with Palladium | Imidazole-based di-NHC dipalladium complex | researchgate.net |

Building Blocks for Multi-Step Chemical Transformations

Derivatives such as 2,6-diethylaniline are considered key intermediates and building blocks for a wide array of organic molecules. Their utility is particularly pronounced in the synthesis of ligands for organometallic chemistry and catalysis, where the steric bulk of the 2,6-diethylphenyl group controls the coordination environment around a metal center, thereby influencing reactivity and selectivity. researchgate.net

One significant application is the use of 4,4′-methylenebis(2,6-diethylaniline) and its chlorinated analogue, 4,4′-methylenebis(3-chloro-2,6-diethylaniline), as building blocks for sterically demanding compounds and as curing agents for various resins. researchgate.netacs.orgsci-hub.se These compounds serve as key monomers in the production of polymers such as polyamides and polyureas. sci-hub.se

The 2,6-diethylphenyl group is also incorporated into ligands for polymerization catalysts. For example, β-diketiminate (BDI) ligands, such as 2-((2,6-diethylphenyl)amido)-4-((2,6-diethylphenyl)imino)-2-pentene, are used to create single-site catalysts for olefin polymerization. acs.org These catalysts demonstrate how the steric and electronic properties of the ligand framework, dictated by the bulky aryl substituents, are critical to the catalytic process. acs.org

Role in Materials Science and Engineering

The unique structural characteristics of this compound derivatives are leveraged in materials science to create organic materials with tailored electronic and optical properties. The 2,6-diethylphenyl group is frequently incorporated into molecules designed for applications in organic electronics, including displays and semiconductors.

Fluorinated Aromatic Components in Organic Light Emitting Diodes (OLEDs) and Liquid Crystal Displays (LCDs)

In the field of organic electronics, derivatives containing the 2,6-diethylphenyl moiety are explored as components in OLEDs and LCDs. google.com Patents reveal that this substituent is listed as a potential component in various materials for these devices. For example, cyanoaryl substituted benz(othi)oxanthene compounds, which can be used in color converters for displays, can incorporate 2,6-diethylphenyl groups. google.com Similarly, quinone compounds intended for use as dopants in organic electronics list 2,6-diethylphenyl as a possible substituent. google.com

The role of this group extends to materials for optical laminates and protective layers for devices like OLEDs and LCDs. patentorder.comgoogle.com An organo-ruthenium compound, potentially used in protective stacked layers for optical devices, can be substituted with a 2,6-diethylphenyl group. patentorder.com

Integration into Organic Semiconductors and Organic Field-Effect Transistors (OFETs)

The development of high-performance organic semiconductors is crucial for the advancement of OFETs. The 2,6-diethylphenyl group has been incorporated into various molecular scaffolds to enhance their semiconducting properties. Its steric bulk can influence molecular packing in the solid state, which is a critical factor for efficient charge transport.

Patents describe the use of chlorinated naphthalenetetracarboxylic acid derivatives and rylene tetracarboxylic acid derivatives as n-type organic semiconductors for OFETs, with 2,6-diethylphenyl being a specified substituent group. epo.orggoogle.com These materials are noted for being air-stable with potentially high charge mobilities. epo.org The 2,6-diethylphenyl group is also used to stabilize larger polycyclic aromatic hydrocarbon frameworks, such as pentacene, which are of interest for OFET applications. researchgate.net The bulky groups can prevent undesirable intermolecular interactions and improve the stability of the semiconductor material. researchgate.net

Table 2: Applications of 2,6-Diethylphenyl Derivatives in Organic Electronics

| Application | Material Class | Role of 2,6-Diethylphenyl Group | Reference(s) |

| OLEDs/LCDs | Quinone Dopants, Optical Laminates | Substituent to tune electronic/optical properties | google.com, patentorder.com |

| OFETs | Naphthalenetetracarboxylic Acid Derivatives | Substituent to create n-type semiconductors | epo.org |

| OFETs | Rylene Tetracarboxylic Acid Derivatives | Substituent for n-type semiconductors | google.com |

| OFETs | Pentacene Derivatives | Stabilizing group to enhance performance | researchgate.net |

Contribution to Metal-Organic Frameworks (MOFs) and Polymeric Materials

The 2,6-diethylphenyl group is utilized in the construction of sophisticated metal-organic structures and high-performance polymers. In the realm of coordination chemistry, ligands incorporating this group are used to create discrete, polynuclear metal complexes. For example, a β-diketiminate ligand with 2,6-diethylphenyl (Dep) groups reacts with 4-dimethylaminopyridine (B28879) (DMAP) to form a hexameric magnesium 4-pyridyl complex, showcasing the formation of a highly ordered metal-organic assembly. mdpi.com While not a classic porous MOF, such structures are fundamental to the field. The steric properties of the 2,6-diethylphenyl group are also studied in the context of lithium and sodium amidinate complexes, where increasing steric bulk influences the binding and nuclearity of the metal complexes. researchgate.net

In polymer science, derivatives of 2,6-diethylaniline are key monomers. sci-hub.se Specifically, 4,4′-methylenebis(3-chloro-2,6-diethylaniline) is a building block for polymers like polyamides and polyureas. sci-hub.se The rigid and bulky nature of this monomer unit can impart desirable thermal and mechanical properties to the final polymer. Furthermore, ligands containing the 2,6-diethylphenyl group are essential in the synthesis of polymers, acting as components of catalysts that control the polymerization process. acs.org

Design of Fluorinated Organic Perovskites

The introduction of fluorinated organic molecules is a promising strategy to enhance the stability and performance of organic-inorganic hybrid perovskite solar cells. Fluorinated compounds can improve the hydrophobicity of the perovskite film, offering better resistance to moisture, which is a significant factor in the degradation of these devices. researchgate.net

Table 1: Potential Roles of this compound Derivatives in Perovskite Solar Cells

| Feature | Potential Advantage |

| Fluorine Atom | Enhanced hydrophobicity, leading to improved moisture stability. |

| Stronger intermolecular interactions, aiding in surface passivation. | |

| Ethyl Groups | Steric hindrance influencing the packing of organic cations. |

| Potential for improved solubility in processing solvents. | |

| Aromatic Ring | π-π stacking interactions with other organic components. |

Non-Fullerene Electron Acceptors for Organic Photovoltaics

The design of non-fullerene acceptors (NFAs) is a key area of research in organic photovoltaics (OPVs). Fluorination of the NFA backbone is a widely employed strategy to tune the electronic properties, such as the HOMO and LUMO energy levels, and to influence the molecular packing and morphology of the active layer. nih.gov The introduction of fluorine atoms can lead to enhanced intermolecular interactions and improved electron mobility.

Derivatives of this compound are being investigated as potential building blocks for novel NFAs. The electron-withdrawing nature of the fluorine atom, combined with the electron-donating and solubilizing effect of the ethyl groups, offers a unique tool for fine-tuning the optoelectronic properties of the resulting acceptor molecules. For instance, a difluorobenzene core has been successfully used in the synthesis of high-performance NFAs. mdpi.comnih.gov The specific substitution pattern of this compound could lead to NFAs with desirable planarity and intermolecular packing, which are crucial for efficient charge transport.

Table 2: Influence of Fluorination on Non-Fullerene Acceptor Properties

| Property | Effect of Fluorination |

| HOMO/LUMO Levels | Lowering of both HOMO and LUMO energy levels. |

| Band Gap | Can be tuned by the degree and position of fluorination. |

| Molecular Packing | Fluorine-fluorine and fluorine-hydrogen interactions can promote ordered packing. |

| Electron Mobility | Generally enhanced due to improved intermolecular interactions. |

Applications in Advanced Chemical Analytics

Lanthanide shift reagents are used in Nuclear Magnetic Resonance (NMR) spectroscopy to induce chemical shift dispersion, simplifying complex spectra. google.com These reagents are typically coordination complexes of lanthanide ions with organic ligands. The effectiveness of a shift reagent is highly dependent on the nature of the ligand.

Fluorinated ligands are of particular interest due to the sensitivity of the 19F NMR signal to the chemical environment. While specific NMR shift reagents based on this compound have not been reported, its derivatives could offer several advantages as ligands. The fluorine atom can be used as a sensitive probe for studying ligand-metal interactions. The diethyl groups can be functionalized to introduce coordinating groups that bind to the lanthanide ion. Furthermore, the steric and electronic properties of the this compound moiety could influence the geometry and magnetic anisotropy of the resulting lanthanide complex, thereby affecting its shift-inducing ability.

Contribution to Agrochemical and Pharmaceutical Research (as Synthetic Intermediates)

Fluorinated organic compounds play a crucial role in the agrochemical and pharmaceutical industries due to the unique properties conferred by the fluorine atom, such as increased metabolic stability and enhanced binding affinity to biological targets. Consequently, fluorinated aromatic compounds are valuable synthetic intermediates for the preparation of a wide range of bioactive molecules.

This compound, with its reactive aromatic ring, can serve as a versatile starting material. The fluorine and ethyl groups can direct further electrophilic substitution reactions to specific positions on the ring, allowing for the controlled introduction of other functional groups. While a specific commercial agrochemical or pharmaceutical derived directly from this compound is not prominently documented in publicly available literature, the use of fluorinated benzenes in the synthesis of herbicides is known. For example, fluorinated N-phenylalkanesulfonamides have been synthesized and shown to possess herbicidal activity. The synthesis of such compounds often involves the reaction of a substituted fluoroaniline (B8554772) with an alkanesulfonyl chloride, a pathway where a derivative of this compound could potentially be utilized.

Environmental Chemical Research on Degradation Pathways of Fluorinated Aromatics

The widespread use of fluorinated aromatic compounds has led to concerns about their environmental fate and persistence. Research into the degradation pathways of these compounds is crucial for assessing their environmental impact. The strong carbon-fluorine bond makes many organofluorine compounds resistant to biodegradation.

The environmental degradation of this compound is expected to proceed through microbial and photochemical pathways. Microbial degradation of fluorobenzene (B45895) has been shown to initiate with dioxygenase-mediated hydroxylation of the aromatic ring to form fluorinated catechols. researchgate.net These catechols can then undergo ring cleavage. The presence of the ethyl groups in this compound would likely influence the initial sites of hydroxylation and the subsequent metabolic steps.

Photodegradation in aqueous environments is another important degradation pathway for fluorinated aromatics. The primary photolytic process for fluorophenols has been shown to result in the formation of fluoride (B91410) ions. nih.gov The degradation of this compound under environmental UV radiation would likely involve similar defluorination processes, alongside oxidation of the ethyl side chains. Understanding these degradation pathways is essential for predicting the environmental persistence and potential for bioaccumulation of this and related compounds.

Future Research Perspectives and Interdisciplinary Opportunities

Development of Novel and Sustainable Synthetic Routes for Fluorinated Arenes

The synthesis of fluorinated aromatic compounds is a cornerstone of modern organic chemistry, driven by their prevalence in pharmaceuticals, agrochemicals, and advanced materials. nih.gov While traditional methods like the Balz-Schiemann reaction have been historically significant, the future lies in developing more efficient, sustainable, and versatile synthetic strategies. A major focus is on transition metal-catalyzed C–H functionalization, which allows for the direct introduction of fluorine or fluorinated groups into aromatic rings, minimizing the need for pre-functionalized substrates and reducing chemical waste. nih.gov

Recent advancements have highlighted greener alternatives that aim to lower costs, conserve energy, and reduce the reliance on precious metals. nih.gov The development of novel fluorination reagents and catalytic systems that operate under mild conditions is a key objective. Furthermore, exploring synthetic pathways utilizing aryne intermediates presents another promising avenue for creating diverse fluorinated molecules. researchgate.net The overarching goal is to create a toolbox of synthetic methods that are not only efficient and high-yielding but also align with the principles of green chemistry, ensuring that the production of valuable fluorinated arenes is environmentally responsible.

Exploration of Unconventional Reactivity Modes and Catalytic Systems

The carbon-fluorine bond is the strongest single bond in organic chemistry, and its selective activation and functionalization represent a significant challenge and a frontier in chemical research. nih.gov Future investigations will delve into unconventional methods to cleave and transform C-F bonds, moving beyond traditional nucleophilic aromatic substitution. This includes the use of transition metal catalysts, such as those based on nickel and palladium, which have shown promise in mediating the cross-coupling reactions of polyfluoroarenes.